molecular formula C17H16O B12543444 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol CAS No. 828913-71-9

1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B12543444
CAS No.: 828913-71-9
M. Wt: 236.31 g/mol
InChI Key: CTSRCSFPBSHCNY-UHFFFAOYSA-N
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Description

1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indenols This compound is characterized by its unique structure, which includes a phenylethylidene group attached to a dihydroindenol moiety

Preparation Methods

The synthesis of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethanone with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

828913-71-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-(1-phenylethylidene)-1,2-dihydroinden-2-ol

InChI

InChI=1S/C17H16O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16(17)18/h2-10,16,18H,11H2,1H3

InChI Key

CTSRCSFPBSHCNY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(CC2=CC=CC=C21)O)C3=CC=CC=C3

Origin of Product

United States

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